molecular formula C7H9AsO3 B13740873 2-Methylbenzenearsonic acid CAS No. 3969-57-1

2-Methylbenzenearsonic acid

Cat. No.: B13740873
CAS No.: 3969-57-1
M. Wt: 216.07 g/mol
InChI Key: DPJPCCXYYXKLSV-UHFFFAOYSA-N
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Description

(2-Methylphenyl)arsonic acid, also known as 2-methylbenzenearsonic acid, is an organoarsenic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is part of the broader class of arsonic acids, which are known for their applications in various fields, including agriculture and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aromatic arsonic acids, including (2-methylphenyl)arsonic acid, can be achieved through several methods. One common method is the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method is the Béchamp reaction, which uses arsenic acid as the electrophile in an electrophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production of (2-methylphenyl)arsonic acid typically involves large-scale synthesis using the aforementioned methods. The Bart reaction is particularly favored due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: (2-Methylphenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various arsonic acid derivatives and arsine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methylphenyl)arsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methylphenyl)arsonic acid involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known that arsonic acids can interfere with cellular processes by binding to thiol groups in proteins .

Comparison with Similar Compounds

Uniqueness: (2-Methylphenyl)arsonic acid is unique due to the presence of both a methyl group and a phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

3969-57-1

Molecular Formula

C7H9AsO3

Molecular Weight

216.07 g/mol

IUPAC Name

(2-methylphenyl)arsonic acid

InChI

InChI=1S/C7H9AsO3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)

InChI Key

DPJPCCXYYXKLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](=O)(O)O

Origin of Product

United States

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